molecular formula C25H38Br2O3 B3369435 Methyl 11,12-dibromo-3,9-epoxycholan-24-oate CAS No. 23405-11-0

Methyl 11,12-dibromo-3,9-epoxycholan-24-oate

Cat. No.: B3369435
CAS No.: 23405-11-0
M. Wt: 546.4 g/mol
InChI Key: XRRHDGKBIMJRKD-UHFFFAOYSA-N
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Description

Methyl 11,12-dibromo-3,9-epoxycholan-24-oate is a synthetic organic compound with the molecular formula C25H38Br2O3 It is characterized by the presence of bromine atoms and an epoxide group within its cholan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate typically involves multiple steps, starting from a suitable cholan derivative. The key steps include:

    Bromination: Introduction of bromine atoms at the 11 and 12 positions of the cholan ring system.

    Epoxidation: Formation of the epoxide group at the 3,9 positions.

    Esterification: Conversion of the carboxylic acid group at the 24 position to a methyl ester.

These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11,12-dibromo-3,9-epoxycholan-24-oate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the bromine atoms can produce debrominated cholan derivatives.

Scientific Research Applications

Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA. This can result in modulation of cellular signaling pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,9-epoxycholan-24-oate: Lacks the bromine atoms at the 11 and 12 positions.

    11,12-Dibromo-3,9-epoxycholan-24-oic acid: Contains a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 11,12-dibromo-3,9-epoxycholan-24-oate is unique due to the presence of both bromine atoms and an epoxide group within its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(2,3-dibromo-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-5-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38Br2O3/c1-14(5-10-20(28)29-4)17-8-9-18-19-7-6-15-13-16-11-12-23(15,2)25(19,30-16)22(27)21(26)24(17,18)3/h14-19,21-22H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHDGKBIMJRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(C(C34C2CCC5C3(CCC(C5)O4)C)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946063
Record name Methyl 11,12-dibromo-3,9-epoxycholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23405-11-0
Record name NSC23159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 11,12-dibromo-3,9-epoxycholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate
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Reactant of Route 6
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate

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